molecular formula C9H10N2O2 B13544538 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B13544538
M. Wt: 178.19 g/mol
InChI Key: BNWXBBRWOULWFB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C9H9NO3 It is a derivative of pyridine, featuring a cyclopropyl group and an oxo group attached to the pyridine ring

Preparation Methods

The synthesis of 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of cyclopropylamine with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-cyclopropyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C9H10N2O2/c10-8(12)7-2-1-5-11(9(7)13)6-3-4-6/h1-2,5-6H,3-4H2,(H2,10,12)

InChI Key

BNWXBBRWOULWFB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC=C(C2=O)C(=O)N

Origin of Product

United States

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